Chiral Purity and Enantiomeric Excess Comparison: (S)-Methyl 3,4-Dihydroxybutanoate vs. (R)-Methyl 3,4-Dihydroxybutanoate
The (S)-enantiomer of methyl 3,4-dihydroxybutanoate (CAS: 90414-36-1) is specifically required for synthesizing (S)-configured intermediates in pharmaceuticals such as L-carnitine and statins, whereas the (R)-enantiomer (CAS: 114819-45-3) leads to opposite stereochemistry and is not suitable for these applications . Commercial specifications for (S)-methyl 3,4-dihydroxybutanoate typically require a minimum purity of 98% with enantiomeric excess (e.e.) ≥98%, whereas the (R)-enantiomer is sold at similar purity but cannot be used interchangeably due to stereochemical incompatibility .
| Evidence Dimension | Stereochemical configuration and chiral purity |
|---|---|
| Target Compound Data | (S)-enantiomer, e.e. ≥98% (typical commercial specification), purity ≥98% |
| Comparator Or Baseline | (R)-enantiomer (CAS 114819-45-3), purity ≥97% (commercial specification) |
| Quantified Difference | Opposite stereochemistry; cannot be substituted without altering product chirality |
| Conditions | Chiral HPLC or GC analysis; optical rotation measurement |
Why This Matters
Procuring the correct enantiomer is essential to avoid introducing the wrong stereoisomer, which can lead to inactive or toxic products and failed regulatory submissions.
